molecular formula C13H26N2O B2853622 1-(Piperazin-1-yl)nonan-1-one CAS No. 146536-45-0

1-(Piperazin-1-yl)nonan-1-one

Cat. No. B2853622
CAS RN: 146536-45-0
M. Wt: 226.364
InChI Key: YTBUHNJZYYUMOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(Piperazin-1-yl)nonan-1-one” is a compound that contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives have been studied for their potential biological activities .

Scientific Research Applications

Antifungal Agents

1-(Piperazin-1-yl)nonan-1-one: derivatives have been synthesized as potential antifungal agents. These compounds, through intramolecular cyclization, have shown promise in combating fungal infections. The antifungal activity is evaluated against common pathogens, providing a new avenue for treating diseases caused by fungi .

Antibacterial Activity

The antibacterial properties of 1-(Piperazin-1-yl)nonan-1-one derivatives are significant. They have been tested against both Gram-negative and Gram-positive bacteria, showing effectiveness at inhibiting bacterial growth. This opens up potential for developing new antibiotics, especially in an era of increasing antibiotic resistance .

Antitumor Activity

Compounds containing the 1-(Piperazin-1-yl)nonan-1-one moiety have been explored for their antitumor properties. These substances have been found to inhibit the growth of cancer cells, making them valuable for cancer research and the development of new chemotherapeutic agents .

Monoacylglycerol Lipase Inhibitors

Derivatives of 1-(Piperazin-1-yl)nonan-1-one have been identified as reversible inhibitors of monoacylglycerol lipase (MAGL). MAGL plays a crucial role in various pathologies, including neurodegenerative diseases and cancer. Inhibitors of MAGL can serve as therapeutic agents for these conditions .

Endocannabinoid System Modulation

The endocannabinoid system (ECS) is involved in a range of physiological processes. 1-(Piperazin-1-yl)nonan-1-one derivatives can modulate the ECS by inhibiting enzymes that degrade endocannabinoids, thereby enhancing their effects. This has implications for the treatment of chronic pain, inflammation, and other ECS-related disorders .

Antiproliferative Activity

Research has shown that certain 1-(Piperazin-1-yl)nonan-1-one derivatives exhibit antiproliferative activity against breast and ovarian cancer cell lines. This suggests potential use in the development of treatments that can prevent the spread of these cancers .

properties

IUPAC Name

1-piperazin-1-ylnonan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-2-3-4-5-6-7-8-13(16)15-11-9-14-10-12-15/h14H,2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBUHNJZYYUMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperazin-1-yl)nonan-1-one

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